N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H11BrClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromo-2-chloroaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carbohydrazide moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their diverse pharmacological properties.
Uniqueness
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H11BrClN3O |
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Molecular Weight |
376.63 g/mol |
IUPAC Name |
N'-(4-bromo-2-chlorophenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C16H11BrClN3O/c17-10-5-6-15(13(18)9-10)20-21-16(22)12-7-8-19-14-4-2-1-3-11(12)14/h1-9,20H,(H,21,22) |
InChI Key |
SDPAKRPJUWTVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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